Antimycobacterial Activity Deficit vs. 6-Chloro Analog
The target compound (13) exhibits only 8% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL, representing a 7.6-fold lower activity compared to its direct 6-chloro analog (compound 14), which achieves 61% inhibition under identical conditions [1]. This quantitative deficit directly maps the indispensable contribution of a chlorine substituent at the pyrazine 6-position to antimycobacterial potency within the 3,4-dichlorophenyl sub-series [1].
| Evidence Dimension | In vitro antimycobacterial inhibition (M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | 8% inhibition at 6.25 µg/mL |
| Comparator Or Baseline | 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (compound 14): 61% inhibition at 6.25 µg/mL |
| Quantified Difference | 53 percentage-point deficit; 7.6-fold lower inhibition |
| Conditions | M. tuberculosis H37Rv, TAACF program primary screen at 6.25 µg/mL, identical assay conditions for all compounds in the series [1]. |
Why This Matters
This establishes the target compound as an essential negative-control scaffold for mapping the pyrazine 6-position SAR, enabling rational procurement for medicinal chemistry programs that require a baseline comparator with precisely quantified inactivity.
- [1] Dolezal M, Zitko J, Osička Z, et al. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules. 2010;15(12):8567-8581. Table 2, compounds 13 and 14. View Source
